molecular formula C18H14N4O3S B5353708 (2Z)-2-(1H-benzimidazol-2-yl)-3-{4-[(2-hydroxyethyl)sulfanyl]-3-nitrophenyl}prop-2-enenitrile

(2Z)-2-(1H-benzimidazol-2-yl)-3-{4-[(2-hydroxyethyl)sulfanyl]-3-nitrophenyl}prop-2-enenitrile

Cat. No.: B5353708
M. Wt: 366.4 g/mol
InChI Key: NQYXDMXBYIPQOD-LCYFTJDESA-N
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Description

(2Z)-2-(1H-benzimidazol-2-yl)-3-{4-[(2-hydroxyethyl)sulfanyl]-3-nitrophenyl}prop-2-enenitrile is a complex organic compound that features a benzimidazole core, a nitrophenyl group, and a hydroxyethylsulfanyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(1H-benzimidazol-2-yl)-3-{4-[(2-hydroxyethyl)sulfanyl]-3-nitrophenyl}prop-2-enenitrile typically involves multi-step organic reactions. One common route includes the condensation of 2-aminobenzimidazole with 4-(2-hydroxyethylthio)-3-nitrobenzaldehyde under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(1H-benzimidazol-2-yl)-3-{4-[(2-hydroxyethyl)sulfanyl]-3-nitrophenyl}prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst or sodium borohydride.

    Substitution: The benzimidazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Sodium borohydride or hydrogen gas with a palladium catalyst are common reducing agents.

    Substitution: Electrophilic reagents such as bromine or chloromethyl methyl ether can be used for substitution reactions on the benzimidazole ring.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Halogenated or alkylated benzimidazole derivatives.

Scientific Research Applications

(2Z)-2-(1H-benzimidazol-2-yl)-3-{4-[(2-hydroxyethyl)sulfanyl]-3-nitrophenyl}prop-2-enenitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2Z)-2-(1H-benzimidazol-2-yl)-3-{4-[(2-hydroxyethyl

Properties

IUPAC Name

(Z)-2-(1H-benzimidazol-2-yl)-3-[4-(2-hydroxyethylsulfanyl)-3-nitrophenyl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O3S/c19-11-13(18-20-14-3-1-2-4-15(14)21-18)9-12-5-6-17(26-8-7-23)16(10-12)22(24)25/h1-6,9-10,23H,7-8H2,(H,20,21)/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQYXDMXBYIPQOD-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(=CC3=CC(=C(C=C3)SCCO)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)/C(=C\C3=CC(=C(C=C3)SCCO)[N+](=O)[O-])/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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